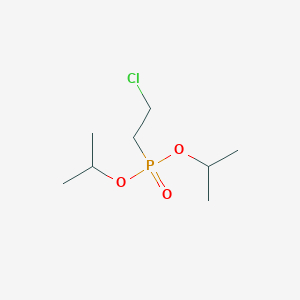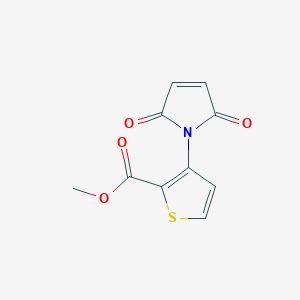
PTH-methionine sulfone
Overview
Description
PTH-methionine sulfone is a derivative of parathyroid hormone (PTH) where the methionine residues have been oxidized to methionine sulfone. This compound is significant in the study of oxidative stress and its impact on the biological activity of PTH. PTH is a critical hormone in regulating calcium homeostasis in the body, and its oxidation can lead to a loss of biological function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of PTH-methionine sulfone involves the oxidation of methionine residues in PTH. This can be achieved using strong oxidizing agents such as hydrogen peroxide or performic acid under controlled conditions. The oxidation process converts methionine to methionine sulfoxide and further to methionine sulfone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using high-purity reagents and stringent control of reaction conditions to ensure complete oxidation of methionine residues. The process may include steps such as purification and characterization using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: PTH-methionine sulfone primarily undergoes oxidation reactions. The methionine residues in PTH are susceptible to oxidation, leading to the formation of methionine sulfoxide and subsequently methionine sulfone .
Common Reagents and Conditions: Common reagents used in the oxidation of methionine to methionine sulfone include hydrogen peroxide, performic acid, and other strong oxidizing agents. The reactions are typically carried out under acidic or neutral conditions to facilitate the oxidation process .
Major Products Formed: The major products formed from the oxidation of methionine in PTH are methionine sulfoxide and methionine sulfone. These oxidized forms of PTH exhibit altered biological activity compared to the native hormone .
Scientific Research Applications
PTH-methionine sulfone is used extensively in scientific research to study the effects of oxidative stress on protein function. It is particularly relevant in the context of diseases such as chronic kidney disease, where oxidative stress is prevalent. Researchers use this compound to investigate the impact of oxidation on PTH’s ability to regulate calcium homeostasis and its interaction with PTH receptors .
Mechanism of Action
The mechanism of action of PTH-methionine sulfone involves its interaction with PTH receptors. Oxidation of methionine residues in PTH alters its binding affinity to the PTH receptor, leading to a reduction in its biological activity. This is due to the disruption of hydrophobic interactions between PTH and its receptor, which are critical for its function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to PTH-methionine sulfone include methionine sulfoxide derivatives of other peptide hormones such as human growth hormone and luteotropin. These compounds also undergo oxidation at methionine residues, leading to changes in their biological activity .
Uniqueness: this compound is unique in its specific role in studying the effects of oxidative stress on calcium homeostasis and bone metabolism. Its oxidation state provides valuable insights into the molecular mechanisms underlying the loss of function in oxidized peptide hormones .
Properties
IUPAC Name |
5-(2-methylsulfonylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-19(16,17)8-7-10-11(15)14(12(18)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHIVNVSPBCMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401934 | |
| Record name | PTH-methionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68984-76-9 | |
| Record name | PTH-methionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)











